N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2-[4-(2-methylpropyl)phenyl]propanamide
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Overview
Description
N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2-[4-(2-methylpropyl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a 1,2,3-triazole ring, a fluorophenyl group, and a propanamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2-[4-(2-methylpropyl)phenyl]propanamide typically involves a multi-step process. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide derivative of 4-fluorophenyl with an alkyne derivative of 1,2,3-triazole under mild conditions to form the triazole ring. The resulting intermediate is then coupled with 2-[4-(2-methylpropyl)phenyl]propanamide using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow chemistry techniques. This allows for better control over reaction parameters, increased efficiency, and scalability. The use of automated reactors and in-line monitoring systems ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2-[4-(2-methylpropyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2-[4-(2-methylpropyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Uniqueness
N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2-[4-(2-methylpropyl)phenyl]propanamide stands out due to its unique combination of a triazole ring, fluorophenyl group, and propanamide moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25FN4O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[[1-(4-fluorophenyl)triazol-4-yl]methyl]-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C22H25FN4O/c1-15(2)12-17-4-6-18(7-5-17)16(3)22(28)24-13-20-14-27(26-25-20)21-10-8-19(23)9-11-21/h4-11,14-16H,12-13H2,1-3H3,(H,24,28) |
InChI Key |
NWMAGKAYSQJPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC2=CN(N=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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